![molecular formula C20H23NO4 B255073 N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B255073.png)
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is commonly referred to as DMTA and has been studied for its ability to interact with various biological systems, including the endocannabinoid system and the opioid system.
Mechanism of Action
DMTA's mechanism of action involves its interaction with various biological systems, including the endocannabinoid and opioid systems. As a partial agonist of the CB1 receptor, DMTA can modulate the activity of this receptor, which is involved in regulating pain, mood, and appetite. As a partial agonist of the mu-opioid receptor, DMTA can modulate the activity of this receptor, which is involved in regulating pain and reward.
Biochemical and Physiological Effects:
DMTA has been shown to have a variety of biochemical and physiological effects, including analgesic and anti-inflammatory properties. In animal studies, DMTA has been shown to reduce pain and inflammation in models of acute and chronic pain. DMTA has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DMTA in lab experiments is its ability to interact with multiple biological systems, including the endocannabinoid and opioid systems. This allows researchers to study the effects of DMTA on a variety of physiological processes, including pain, mood, and appetite. One limitation of using DMTA in lab experiments is its potential for off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on DMTA. One area of research could focus on the development of DMTA-based therapeutics for the treatment of pain and inflammation. Another area of research could focus on the development of DMTA-based therapeutics for the treatment of mood disorders, such as anxiety and depression. Additionally, further research could be conducted to better understand the mechanism of action of DMTA and its potential for off-target effects.
Synthesis Methods
The synthesis of DMTA can be achieved through a multistep process that involves the reaction of 2,6-dimethylbenzaldehyde with 3,4,5-trimethoxyphenylacetic acid to form the intermediate 2,6-dimethyl-3-(3,4,5-trimethoxyphenyl)acrylaldehyde. This intermediate is then reacted with an amine, such as methylamine, to form the final product, N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Scientific Research Applications
DMTA has been studied for its potential therapeutic properties in a variety of biological systems. One area of research has focused on its ability to interact with the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. DMTA has been shown to act as a partial agonist of the CB1 receptor, which is a key component of the endocannabinoid system.
Another area of research has focused on DMTA's ability to interact with the opioid system, which is involved in regulating pain and reward. DMTA has been shown to act as a partial agonist of the mu-opioid receptor, which is a key component of the opioid system.
properties
Product Name |
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO4/c1-13-7-6-8-14(2)19(13)21-18(22)10-9-15-11-16(23-3)20(25-5)17(12-15)24-4/h6-12H,1-5H3,(H,21,22)/b10-9+ |
InChI Key |
BPZFKVUFOSRBPM-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.